RCB-02-4-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H120N2O10 |

|---|---|

Molecular Weight |

1125.7 g/mol |

IUPAC Name |

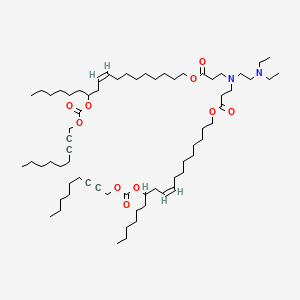

[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate |

InChI |

InChI=1S/C68H120N2O10/c1-7-13-17-21-31-39-47-61-77-67(73)79-63(49-41-19-15-9-3)51-43-35-29-25-23-27-33-37-45-59-75-65(71)53-55-70(58-57-69(11-5)12-6)56-54-66(72)76-60-46-38-34-28-24-26-30-36-44-52-64(50-42-20-16-10-4)80-68(74)78-62-48-40-32-22-18-14-8-2/h35-36,43-44,63-64H,7-34,37-38,41-42,45-46,49-62H2,1-6H3/b43-35-,44-36- |

InChI Key |

ZPIXBWGMGBPXDA-ZWHQLJQGSA-N |

Isomeric SMILES |

CCCCCCC#CCOC(=O)OC(C/C=C\CCCCCCCCOC(=O)CCN(CCN(CC)CC)CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)OCC#CCCCCCC)CCCCCC)CCCCCC |

Canonical SMILES |

CCCCCCC#CCOC(=O)OC(CCCCCC)CC=CCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)OCC#CCCCCCC)CCN(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

RCB-02-4-8 Ionizable Lipid: A Technical Guide for Advanced mRNA Delivery

Introduction: RCB-02-4-8 is a novel, biodegradable ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its unique chemical structure, featuring biodegradable ester and carbonate linkages, two alkynyl branches, and a cis-unsaturated lipid core, contributes to its high efficiency and favorable safety profile, particularly for pulmonary applications.[1][2] Developed through a combinatorial library screening of 720 biodegradable lipids, this compound has demonstrated significant improvements in lung transfection efficiency compared to established ionizable lipids.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C68H120N2O10 | [1][4][5] |

| Molecular Weight | 1125.7 g/mol | [1][4][5] |

| CAS Number | 2941228-91-5 | [1][4][5][6] |

| Appearance | Solution in ethanol | [1][5] |

| Purity | ≥95% | [5] |

| Storage | -20°C | [1][5] |

LNP Formulation and Characteristics

This compound is a key component in the formulation of LNPs for mRNA delivery. These nanoparticles are typically produced using microfluidic mixing.[3]

LNP Formulation Parameters

| Component | Molar Ratio (%) |

| This compound | 50 |

| Cholesterol | 38.5 |

| DSPC | 10 |

| DMG-PEG 2000 | 1.5 |

Physicochemical Characteristics of this compound LNPs

| Characteristic | Value | Reference |

| Particle Size (Z-average) | 85.7 nm | [2] |

| Polydispersity Index (PDI) | 0.11 | [2] |

| mRNA Encapsulation Efficiency | >87% | [2] |

In Vivo Performance and Efficacy

Studies in mice have highlighted the superior performance of this compound LNPs for pulmonary mRNA delivery.

Comparative Transfection Efficiency

| LNP Formulation | Relative Lung Transfection Efficiency | Reference |

| This compound LNP | ~100-fold higher than MC3 LNP | [3][5][7] |

| DLin-MC3-DMA (MC3) LNP | Baseline | [3] |

Biodegradability

| Time Post-Administration | this compound Remaining in Lung (%) | DLin-MC3-DMA Remaining in Lung (%) | Reference | |---|---|---| | 48 hours | <30% | >90% |[2][3] |

Gene Editing Efficiency

In Ai9 reporter mice, intratracheal administration of this compound LNPs carrying Cre mRNA resulted in significant gene editing in the lungs.

| Dosing Regimen | TdTomato+ Cells in Lung (%) | Reference |

| Three doses | 53% | [2] |

Co-delivery of Cas9 mRNA and sgRNA using this compound LNPs also demonstrated effective gene editing.

| Delivered Components | TdTomato+ Cells in Lung (%) | Reference |

| Cas9 mRNA/sgRNA | 7.2% | [2] |

| Cas9 mRNA/sgRNA + AAV-sgRNAs | 17% | [2] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A detailed protocol for the formulation of this compound LNPs is crucial for reproducibility.

-

Preparation of Lipid Mixture: Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol at the desired molar ratios.

-

Preparation of mRNA Solution: Dilute the mRNA cargo in an aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio.

-

Nanoparticle Formation: The rapid mixing process leads to the self-assembly of the lipids and mRNA into LNPs.

-

Purification: Remove residual ethanol and unencapsulated mRNA through dialysis or tangential flow filtration against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

In Vivo Administration in Mice

The following protocol outlines the intratracheal delivery of LNPs to mice.

-

Animal Handling: Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane).

-

Intratracheal Instillation: Place the anesthetized mouse in a supine position. Visualize the trachea and carefully instill the LNP suspension into the lungs using a microsyringe or a similar device.

-

Post-Procedure Monitoring: Monitor the mice to ensure recovery from anesthesia.

-

Analysis: At predetermined time points, euthanize the mice and harvest the lungs and other relevant tissues for analysis of reporter gene expression or gene editing.

Visualizations

References

- 1. RCB-4-8, 2941228-91-5 | BroadPharm [broadpharm.com]

- 2. RCB-4-8 |Ionizable Lipid for LNP [dcchemicals.com]

- 3. Combinatorial design of nanoparticles for pulmonary mRNA delivery and genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sapphire North America [sapphire-usa.com]

An In-depth Technical Guide to the Mechanism of Action of RCB-02-4-8 in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of potent and safe non-viral vectors for the delivery of messenger RNA (mRNA) therapeutics is a critical area of research. RCB-02-4-8, a novel ionizable cationic lipid, has emerged as a promising candidate for efficient pulmonary mRNA delivery. This technical guide provides a comprehensive overview of the mechanism of action of this compound-formulated lipid nanoparticles (LNPs), detailing its molecular structure, formulation characteristics, and the key processes involved in successful mRNA delivery to lung tissues. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Introduction to this compound

This compound is a biodegradable, ionizable cationic lipid specifically designed for the formulation of LNPs to deliver mRNA.[1][2][3] Its unique chemical structure, featuring a tertiary amine headgroup and an alkyne-containing lipid tail, contributes to its high efficiency in lung transfection.[4][5] Preclinical studies in mice have demonstrated that LNPs formulated with this compound can achieve significantly higher transfection efficiency in the lungs compared to established ionizable lipids such as DLin-MC3-DMA (MC3), which is approved by the U.S. FDA for RNA delivery.[4]

Physicochemical Properties and Formulation of this compound LNPs

The efficacy of an LNP-based mRNA delivery system is intrinsically linked to its physicochemical properties. This compound LNPs are formulated to have optimal size, surface charge, and mRNA encapsulation efficiency for effective delivery to the pulmonary system.

Data Presentation: Physicochemical Characteristics of this compound LNPs

| Parameter | This compound LNP (DOTAP formulation) | Reference |

| Particle Size (Hydrodynamic Diameter) | 85.7 nm | [5] |

| Polydispersity Index (PDI) | 0.11 | [5] |

| mRNA Encapsulation Efficiency | >87% | [5] |

Note: Data is based on the DOTAP-containing formulation which showed enhanced lung transfection.

LNP Formulation

This compound LNPs are typically prepared using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.[4] The formulation consists of the ionizable lipid this compound, helper lipids, cholesterol, and a PEGylated lipid to provide stability and shield the nanoparticles from the immune system. Two primary formulations have been investigated, one containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and another with the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), with the latter showing improved lung transfection.[4]

Table 1: Molar Ratios of LNP Components [4]

| Component | DOPE Formulation (molar ratio) | DOTAP Formulation (molar ratio) |

| Ionizable Lipid (this compound) | 35 | 30 |

| Helper Lipid (DOPE/DOTAP) | 16 (DOPE) | 39 (DOTAP) |

| Cholesterol | 46.5 | 30 |

| C14-PEG2000 | 2.5 | 1 |

Mechanism of Action: From Administration to Protein Expression

The delivery of mRNA to the target cells and the subsequent expression of the encoded protein is a multi-step process. The unique properties of this compound play a crucial role in overcoming the key barriers in this process.

Cellular Uptake

Following intratracheal administration, this compound LNPs are taken up by lung epithelial cells. The neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions and potential toxicity. Once in the vicinity of the target cells, the LNPs are internalized primarily through endocytosis.

Endosomal Escape: The Critical Step

A major hurdle for mRNA delivery is the escape from the endosome to the cytoplasm, where the translational machinery resides. This is where the specific design of this compound becomes critical.

-

Protonation of the Tertiary Amine Headgroup: As the endosome matures, its internal pH decreases. The tertiary amine headgroup of this compound has a pKa that allows it to become protonated (positively charged) in the acidic environment of the endosome.

-

Interaction with Endosomal Membrane: This positive charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane.

-

Fusogenicity Enhanced by the Alkyne Tail: The presence of alkyne groups in the lipid tails of this compound is a key innovation. These rigid structures are hypothesized to increase the fusogenicity of the lipid, meaning they promote the merging of the LNP membrane with the endosomal membrane.[6] This enhanced fusogenicity is believed to be a primary driver of the high transfection efficiency observed with this compound LNPs.[6]

This membrane fusion event leads to the release of the encapsulated mRNA into the cytoplasm.

mRNA Translation

Once in the cytoplasm, the mRNA is translated by the host cell's ribosomes, leading to the production of the encoded protein. The biodegradability of this compound, attributed to the presence of ester and carbonate groups, is expected to lead to its clearance from the cells after successful delivery, potentially reducing long-term toxicity.[6]

In Vivo Efficacy

Studies in Ai9 reporter mice have demonstrated the superior in vivo performance of this compound LNPs for pulmonary mRNA delivery.

Data Presentation: In Vivo Lung Transfection Efficiency

| LNP Formulation | Relative Luciferase Expression (vs. MC3) | Reference |

| This compound mLuc-LNPs (DOTAP) | ~100-fold higher | [4] |

| DLin-MC3-DMA (MC3) mLuc-LNPs | 1 | [4] |

Note: Luciferase expression was measured in the lungs of mice following intratracheal administration.

Experimental Protocols

LNP Formulation Protocol (Microfluidics)

-

Preparation of Lipid Stock Solutions:

-

Dissolve this compound, DOTAP (or DOPE), cholesterol, and C14-PEG2000 in ethanol at the desired molar ratios (see Table 1).

-

-

Preparation of mRNA Solution:

-

Dissolve the mRNA transcript (e.g., luciferase mRNA) in a low pH buffer (e.g., citrate buffer).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a controlled flow rate. The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.

-

-

Purification:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

In Vivo Intratracheal Administration Protocol (Mouse Model)

-

Animal Model:

-

Use a suitable mouse model, such as Ai9 reporter mice (8 weeks old).[4]

-

-

Anesthesia:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

-

Intratracheal Instillation:

-

Position the anesthetized mouse in a supine position.

-

Visualize the trachea and carefully insert a catheter.

-

Instill a defined volume (e.g., 60 µl) of the this compound LNP solution into the lungs.[4]

-

Dosing can be a single administration or multiple doses over several days (e.g., days 0, 2, and 4).[4]

-

-

Monitoring:

-

Monitor the animals for any adverse effects.

-

In Vivo Luciferase Assay Protocol (Lung Tissue)

-

Tissue Harvesting:

-

At a predetermined time point after LNP administration (e.g., 24 hours), euthanize the mice.

-

Perfuse the lungs with PBS and harvest the lung tissue.

-

-

Tissue Homogenization:

-

Homogenize the lung tissue in a lysis buffer to release the intracellular contents, including the expressed luciferase protein.

-

-

Luciferase Assay:

-

Centrifuge the homogenate to pellet cellular debris.

-

Add a luciferase substrate to the supernatant.

-

Measure the resulting bioluminescence using a luminometer. The light intensity is proportional to the amount of luciferase protein expressed.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration in the lung homogenate to account for variations in tissue size.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

Mechanism of Endosomal Escape

Caption: Proposed mechanism of this compound LNP-mediated endosomal escape.

Conclusion

This compound represents a significant advancement in the field of non-viral mRNA delivery, particularly for pulmonary applications. Its unique chemical design, incorporating a protonatable tertiary amine headgroup and a fusogenic alkyne-containing tail, enables highly efficient endosomal escape and subsequent protein expression in lung cells. The superior in vivo performance of this compound LNPs, coupled with their biodegradability, positions them as a promising platform for the development of novel mRNA-based therapies for a range of respiratory diseases. Further research will continue to elucidate the precise molecular interactions driving its efficacy and to explore its therapeutic potential in various disease models.

References

- 1. Combinatorial design of nanoparticles for pulmonary mRNA delivery and genome editing [dspace.mit.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Combinatorial design of nanoparticles for pulmonary mRNA delivery and genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RCB-4-8 |Ionizable Lipid for LNP [dcchemicals.com]

- 6. dspace.mit.edu [dspace.mit.edu]

RCB-02-4-8 (CAS: 2941228-91-5): A Technical Guide to a Biodegradable Ionizable Lipid for Pulmonary mRNA Delivery and Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCB-02-4-8 is a novel, biodegradable ionizable cationic lipid that has demonstrated significant potential for the delivery of messenger RNA (mRNA) to the lungs. Developed through a combinatorial library approach, this lipid is a key component in the formulation of lipid nanoparticles (LNPs) designed for efficient pulmonary transfection and in vivo genome editing. Its unique chemical structure, featuring hydrolyzable ester and carbonate groups, allows for rapid biodegradation, addressing a critical safety concern for lipid-based drug delivery systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation into LNPs, and key experimental data demonstrating its efficacy. Detailed experimental protocols and workflow diagrams are provided to facilitate its application in research and drug development.

Chemical and Physical Properties

This compound, with the formal name bis((Z)-12-(((non-2-yn-1-yloxy)carbonyl)oxy)octadec-9-en-1-yl) 3,3'-((2-(diethylamino)ethyl)azanediyl)dipropionate, is characterized by an alkyne-containing lipid tail and a tertiary amine headgroup.[1] These features were optimized through high-throughput screening for superior lung-targeting capabilities.[1]

| Property | Value | Reference |

| CAS Number | 2941228-91-5 | [2][3][4][5][6][7][8] |

| Molecular Formula | C68H120N2O10 | [2][3][4] |

| Molecular Weight | 1125.6878 g/mol | [2][8] |

| Purity | ≥95% | [2][4] |

| Solubility | 25 mg/mL in Ethanol | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 2 years | [4] |

Lipid Nanoparticle (LNP) Formulation and Characteristics

This compound is a critical component for forming LNPs that encapsulate and deliver mRNA. These LNPs are typically formulated with other lipids, such as helpers and PEGylated lipids, to ensure stability and efficient delivery.

LNP Formulation Workflow

The following diagram illustrates a general workflow for the formulation of this compound-based LNPs for mRNA delivery.

Caption: Workflow for the formulation of this compound LNPs.

Physicochemical Characteristics of this compound LNPs

LNPs formulated with this compound exhibit physicochemical properties suitable for in vivo applications.

| Parameter | Value | Reference |

| Optimal Particle Size | 85.7 nm | [1] |

| Polydispersity Index (PDI) | 0.11 | [1] |

| mRNA Encapsulation Efficiency | >87% | [1] |

In Vitro and In Vivo Efficacy

This compound has demonstrated high efficacy in both in vitro and in vivo models for mRNA delivery and gene editing, particularly with a strong tropism for the lungs.

In Vitro Gene Knockout

When formulated with DOTAP, this compound LNPs mediated a 95% knockout of Green Fluorescent Protein (GFP) in vitro.[1]

In Vivo mRNA Delivery and Gene Editing in Murine Lungs

Intratracheal delivery of this compound LNPs in mice has shown significant advantages over conventional lipid delivery systems.

| Experiment | Result | Reference |

| Luciferase mRNA Expression | ~100-fold higher expression in murine lungs compared to MC3 LNPs | [1][4] |

| Biodegradation | <30% lung retention at 48 hours | [1] |

| Cre mRNA Editing in Ai9 Reporter Mice (3 doses) | 53% of total lung cells edited | [1] |

| Cas9 mRNA/sgRNA Codelivery in Ai9 Reporter Mice | 7.2% tdTomato+ cells | [1] |

| Cas9 mRNA/sgRNA with AAV-sgRNAs in Ai9 Reporter Mice | 17% tdTomato+ cells | [1] |

Proposed Mechanism of Action: mRNA Delivery and Endosomal Escape

The efficacy of this compound as an ionizable lipid is attributed to its ability to facilitate the escape of encapsulated mRNA from the endosome into the cytoplasm, where it can be translated into protein.

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following sections outline generalized procedures based on common practices for LNP formulation and in vivo studies. For specific details, it is highly recommended to consult the primary literature by Li et al. in Nature Biotechnology (2023).[4]

Preparation of LNP Formulations for In Vivo Studies

The following protocol provides an example of how to prepare this compound LNPs for animal experiments.[5]

-

Preparation of Stock Solutions:

-

Dissolve this compound, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid in ethanol to achieve the desired molar ratios.

-

Dissolve the mRNA payload in an aqueous buffer (e.g., citrate buffer, pH 4.0).

-

-

LNP Assembly:

-

Utilize a microfluidic mixing device to rapidly combine the ethanolic lipid solution with the aqueous mRNA solution at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic).

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for a minimum of 2 hours to remove ethanol and unencapsulated mRNA.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the sterile LNPs at 4°C until use.

-

In Vivo Administration Protocol (Murine Model)

This protocol outlines the intratracheal administration of this compound LNPs to mice.

-

Animal Handling:

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

-

Intratracheal Instillation:

-

Place the anesthetized mouse in a supine position on a heated surgical board.

-

Visualize the trachea via transillumination of the neck.

-

Carefully insert a sterile, flexible catheter into the trachea.

-

Instill the LNP suspension (typically 50-100 µL) into the lungs via the catheter.

-

-

Post-Procedure Monitoring:

-

Monitor the animal until it has fully recovered from anesthesia.

-

House the animal in a clean cage with free access to food and water.

-

-

Analysis:

-

At the desired time point post-administration, euthanize the animal and harvest the lungs and other organs for analysis (e.g., luciferase assay, fluorescence microscopy, or genomic DNA analysis for editing efficiency).

-

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its biodegradable nature, coupled with its high efficiency for pulmonary mRNA delivery and gene editing, makes it a promising candidate for the development of novel therapeutics for lung diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full potential of this innovative ionizable lipid.

References

- 1. RCB-4-8 |Ionizable Lipid for LNP [dcchemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS: 2941228-91-5 | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | Liposome | 2941228-91-5 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2941228-91-5|this compound| Ambeed [ambeed.com]

- 8. a2bchem.com [a2bchem.com]

Biodegradable Lipids for Lipid Nanoparticle (LNP) Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront.[1][2] These LNPs are meticulously engineered to encapsulate and protect delicate nucleic acid payloads, facilitating their delivery into target cells. A critical component of modern LNPs is the ionizable lipid, which plays a pivotal role in RNA encapsulation and, crucially, in the endosomal escape of the payload into the cytoplasm where it can be translated into protein.[2][3][] However, early generations of ionizable lipids raised concerns about potential toxicity and immunogenicity due to their slow degradation and accumulation in the body.[1] This has spurred the development of biodegradable ionizable lipids, a next-generation of lipids designed to be safely cleared from the body after fulfilling their delivery function, thereby enhancing the safety profile of LNP-based therapeutics.[5][6]

This technical guide provides an in-depth overview of biodegradable lipids for LNP formulation. It covers the core principles of their design and synthesis, formulation and characterization of LNPs containing these lipids, and the mechanisms of cellular uptake and endosomal escape.

Core Components of LNP Formulations

LNP formulations are typically composed of four key lipid components, each with a specific function:[1][2][7][8]

-

Ionizable Lipid: These are cationic lipids with a pKa that allows them to be positively charged at a low pH (for complexation with negatively charged nucleic acids) and nearly neutral at physiological pH (reducing toxicity). Their protonation in the acidic environment of the endosome is crucial for endosomal escape.[3]

-

Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the nanoparticle.[7]

-

Cholesterol: This structural lipid fills gaps in the lipid bilayer, enhancing stability and rigidity.[7][8]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in the bloodstream.[1][7]

Design and Synthesis of Biodegradable Ionizable Lipids

The rational design of biodegradable ionizable lipids involves incorporating cleavable linkages, such as ester bonds, within their chemical structure.[5] These bonds can be hydrolyzed by endogenous enzymes, breaking down the lipid into smaller, more easily cleared fragments.

Recent advancements have focused on combinatorial chemistry approaches to rapidly synthesize and screen large libraries of biodegradable ionizable lipids. These "plug-and-play" or modular strategies allow for the systematic variation of different structural components of the lipid to optimize for delivery efficiency and biodegradability.[9][10][11]

Two notable synthetic strategies include:

-

Michael Addition: This reaction is used to combinatorially synthesize biodegradable ionizable lipids from amines/thiols and dialkyl maleates.[9][12][13] This method is advantageous due to its simple, one-step procedure that avoids the need for solvents or catalysts and results in high product yields.[12][13]

-

Passerini Three-Component Reaction (P-3CR): This catalyst-free reaction enables the modular synthesis of ionizable lipids from an ionizable amine-containing head group and two lipid tails.[10][11] This approach allows for the creation of extensive and chemically diverse libraries of biodegradable lipids under mild conditions.[10]

LNP Formulation and Characterization

The formulation of LNPs is a self-assembly process achieved by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH.[7]

Experimental Protocol: LNP Formulation via Microfluidic Mixing[7][10]

-

Stock Solution Preparation:

-

Lipid Stock Solution (in Ethanol): Prepare individual stock solutions of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid in ethanol. From these, prepare a mixed lipid stock solution with the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[7][10] Gentle heating may be necessary to fully dissolve the lipids.[7]

-

Nucleic Acid Stock Solution (in Aqueous Buffer): Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL.[7]

-

-

Microfluidic Mixing:

-

Prime a microfluidic mixing device with ethanol and the aqueous buffer.

-

Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

-

Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[7]

-

-

Purification and Concentration:

-

Sterile Filtration:

-

Filter the final LNP formulation through a 0.22 µm sterile filter.[7]

-

LNP Characterization

The critical quality attributes of the formulated LNPs must be thoroughly characterized to ensure their efficacy and safety. Key parameters include:[14][15][16]

-

Particle Size and Size Distribution: Determined by techniques like Dynamic Light Scattering (DLS). LNPs typically range in size from 50 to 200 nm.[1][17]

-

Zeta Potential: Measures the surface charge of the nanoparticles and is important for stability and interaction with biological membranes.[14][16]

-

Encapsulation Efficiency: The percentage of the nucleic acid payload that is successfully encapsulated within the LNPs.

-

Morphology: Visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM).[16]

Cellular Uptake and Endosomal Escape

The successful delivery of the nucleic acid payload hinges on the LNP's ability to be taken up by target cells and for the payload to escape from the endosome into the cytoplasm.

Cellular Uptake

LNPs are primarily internalized by cells through endocytosis, with macropinocytosis being a major route.[18][19]

Endosomal Escape: The Key Bottleneck

Endosomal escape is considered a major bottleneck in LNP-mediated delivery, with a significant portion of internalized LNPs potentially being trafficked to lysosomes for degradation.[19][20] The ionizable lipid is the key facilitator of endosomal escape.[2][] In the acidic environment of the late endosome (pH 5.5-6.3), the ionizable lipid becomes protonated, acquiring a positive charge. This is hypothesized to lead to the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, allowing the LNP and its cargo to be released into the cytoplasm.[21]

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Quantitative Data Summary

| Parameter | Value/Range | Reference(s) |

| LNP Component Molar Ratios | ||

| Ionizable Lipid | 50 mol% | [7][10] |

| Helper Lipid (DSPC) | 10 mol% | [7][10] |

| Cholesterol | 38.5 mol% | [7][10] |

| PEG-Lipid | 1.5 mol% | [7][10] |

| LNP Formulation Parameters | ||

| Aqueous:Ethanol Flow Rate Ratio | 3:1 | [7] |

| Total Flow Rate | 12 mL/min | [7] |

| Aqueous Buffer pH | 4.0 | [7] |

| LNP Characteristics | ||

| Particle Size | 50 - 200 nm | [1][17] |

| Endosomal pH | ||

| Early Endosome | ~6.0 - 6.5 | [19] |

| Late Endosome | ~5.0 - 6.0 | [21] |

Experimental Workflows and Logical Relationships

Caption: Workflow for the development of biodegradable lipid-based LNPs.

Conclusion

The development of biodegradable ionizable lipids represents a significant advancement in the field of LNP technology, addressing key safety concerns and paving the way for the broader application of nucleic acid therapeutics. The combinatorial synthesis strategies discussed herein are accelerating the discovery of novel lipids with enhanced delivery potency and improved safety profiles. A thorough understanding of the formulation processes, characterization techniques, and the fundamental mechanisms of cellular uptake and endosomal escape is crucial for the successful development of next-generation LNP-based medicines. This guide provides a foundational overview of these critical aspects to aid researchers and drug developers in this exciting and rapidly evolving field.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. liposomes.ca [liposomes.ca]

- 7. benchchem.com [benchchem.com]

- 8. biomol.com [biomol.com]

- 9. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. themoonlight.io [themoonlight.io]

- 14. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]

- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 19. pnas.org [pnas.org]

- 20. pnas.org [pnas.org]

- 21. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ionizable Lipids in LNP-Mediated Gene Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A critical component in the clinical translation of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for nucleic acid delivery, a success largely attributable to the innovative design of ionizable lipids.[1][2] This technical guide provides a comprehensive overview of the role of ionizable lipids in LNP-mediated gene therapy, detailing their mechanism of action, key quantitative parameters, experimental protocols for their evaluation, and the logical workflows involved in their development.

The Core Function of Ionizable Lipids in Gene Delivery

Ionizable lipids are amphiphilic molecules that are the cornerstone of modern LNP formulations, typically constituting around 50 mol% of the total lipid composition.[3][4] Their central role stems from a unique pH-responsive nature.[5] At the acidic pH used during LNP formulation (typically around pH 4), the amine head groups of ionizable lipids become protonated, acquiring a positive charge.[6][7] This positive charge facilitates the electrostatic complexation and efficient encapsulation of negatively charged nucleic acid payloads, such as mRNA, siRNA, or plasmid DNA.[6][7]

Once administered in vivo, LNPs are exposed to the neutral physiological pH of the bloodstream (around pH 7.4). At this pH, ionizable lipids are predominantly neutral, which is crucial for minimizing toxicity and preventing unwanted interactions with blood components, thereby prolonging circulation time.[5][8]

The key event in successful gene delivery occurs after the LNP is taken up by a target cell via endocytosis.[9] As the endosome matures, its internal pH drops. This acidic environment again protonates the ionizable lipids, leading to a net positive charge within the LNP.[6] This charge reversal is believed to trigger the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[1][9] This process, known as endosomal escape, is a major hurdle in gene delivery that ionizable lipids are specifically designed to overcome.[1]

Quantitative Characterization of Ionizable Lipids and LNP Formulations

The efficacy of an ionizable lipid and its corresponding LNP formulation is determined by several key quantitative parameters. The table below summarizes critical data for three clinically relevant ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315.

| Ionizable Lipid | Chemical Structure | pKa | LNP Size (Z-average, nm) | LNP Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| DLin-MC3-DMA | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | 6.44[10] | ~80-120 | < 0.2 | > 90[4] |

| SM-102 | 1-octylnonyl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate | 6.68[11][12][13] | ~80-120 | < 0.2 | > 90[4] |

| ALC-0315 | [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate) | 6.09[14][15][16] | ~80-120 | < 0.2 | > 90[4] |

Note: LNP size and PDI are dependent on formulation parameters and are presented as a typical range. Encapsulation efficiency is also formulation-dependent but is generally high for these lipids.

Experimental Protocols

Detailed and standardized methodologies are crucial for the development and evaluation of LNP-based gene therapies. The following sections provide step-by-step protocols for key experiments.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing offers a reproducible and scalable method for LNP synthesis, providing precise control over particle size and distribution.[17][18]

Materials:

-

Ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

-

Nucleic acid (e.g., mRNA) dissolved in an aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).[19]

-

Microfluidic mixing device (e.g., a staggered herringbone micromixer).[20]

-

Syringe pumps.

-

Dialysis cassettes (e.g., 20,000 MWCO).[19]

-

Phosphate-buffered saline (PBS), pH 7.4.

Protocol:

-

Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[21]

-

Prepare the nucleic acid solution in the aqueous buffer at the desired concentration.[19]

-

Set up the microfluidic device with two inlet syringe pumps, one for the lipid-ethanol phase and one for the nucleic acid-aqueous phase.[22]

-

Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). An FRR of 3:1 (aqueous:organic) is common.[18]

-

Initiate the pumps to mix the two phases within the microfluidic chip, leading to the self-assembly of LNPs.[17]

-

Collect the resulting LNP dispersion from the outlet of the microfluidic chip.[23]

-

Immediately dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH.[19]

-

Concentrate the dialyzed LNPs if necessary using a centrifugal filter device.[24]

-

Store the final LNP formulation at 4°C for short-term use.[24]

LNP Characterization

3.2.1. Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the size, polydispersity index (PDI), and zeta potential of LNPs.[9][]

Materials:

-

LNP formulation.

-

1x PBS and 0.1x PBS.[19]

-

DLS/ELS instrument (e.g., Zetasizer).[26]

-

Low-volume disposable cuvettes.[27]

Protocol:

-

For size and PDI measurement, dilute the LNP formulation in 1x PBS to an appropriate concentration for DLS analysis.[19]

-

Transfer the diluted sample to a cuvette and place it in the DLS instrument.[27]

-

Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.[27]

-

For zeta potential measurement, dilute the LNP formulation in 0.1x PBS to reduce ionic strength.[19]

-

Transfer the sample to a suitable cuvette for ELS and perform the measurement to determine the zeta potential.[28]

3.2.2. Encapsulation Efficiency Determination (RiboGreen Assay)

The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of nucleic acid encapsulated within LNPs.[29][30]

Materials:

-

LNP formulation.

-

Quant-iT RiboGreen RNA Reagent.[26]

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

2% Triton X-100 in TE buffer.

-

RNA standards of known concentration.

-

96-well black, flat-bottom plate.

-

Fluorescence microplate reader.

Protocol:

-

Prepare a standard curve of the RNA in TE buffer.[31]

-

Prepare two sets of dilutions of the LNP sample in TE buffer in the 96-well plate.[32]

-

To one set of LNP dilutions, add an equal volume of TE buffer (to measure unencapsulated RNA).[32]

-

To the second set of LNP dilutions, add an equal volume of 2% Triton X-100 in TE buffer to lyse the LNPs (to measure total RNA).[29]

-

Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the Triton X-100 treated wells.[31]

-

Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

-

Add the RiboGreen working solution to all wells containing standards and samples.[31]

-

Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[31]

-

Calculate the concentration of unencapsulated RNA and total RNA from the standard curve.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100.[32]

In Vitro Transfection and Gene Expression Analysis

This protocol outlines the transfection of cultured cells with mRNA-LNPs and subsequent measurement of protein expression using a luciferase reporter gene.[3]

Materials:

-

Cultured cells (e.g., HepG2).[3]

-

Complete cell culture medium.

-

mRNA-LNP formulation encoding a reporter protein (e.g., Firefly luciferase).

-

96-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo).[19]

-

Luminometer.

Protocol:

-

Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.[29]

-

Incubate the cells overnight at 37°C and 5% CO2.

-

On the day of transfection, dilute the mRNA-LNP formulation in complete cell culture medium to achieve the desired final mRNA concentration per well.[24]

-

Remove the old medium from the cells and add the LNP-containing medium.[3]

-

Incubate the cells for 24-48 hours.

-

To measure luciferase expression, remove the culture medium and add a cell lysis buffer.[3]

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.[3]

-

Measure the luminescence using a plate-reading luminometer.[29]

In Vivo Administration and Biodistribution

This protocol describes the intravenous administration of LNPs to mice and the assessment of biodistribution and gene expression.[33]

Materials:

-

mRNA-LNP formulation.

-

C57BL/6 mice (or other appropriate strain).

-

Sterile PBS.

-

Insulin syringes.

-

In vivo imaging system (IVIS) for bioluminescence imaging.[6]

-

D-luciferin substrate.

Protocol:

-

Dilute the mRNA-LNP formulation in sterile PBS to the desired final concentration for injection.

-

Administer the LNP solution to mice via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.[33]

-

At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin via intraperitoneal injection.[33]

-

Anesthetize the mice and place them in the IVIS imaging chamber.[34]

-

Acquire bioluminescence images to assess the location and intensity of reporter gene expression.[6]

-

For more detailed biodistribution analysis, after imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs).[2]

-

Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression in specific organs.[34]

Visualizing Key Processes in LNP-Mediated Gene Therapy

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in LNP gene therapy.

LNP Endosomal Escape Pathway

Caption: Mechanism of LNP-mediated endosomal escape of nucleic acid cargo.

Experimental Workflow for LNP Evaluation

Caption: A typical experimental workflow for the development and evaluation of LNP-based gene therapies.

Conclusion

Ionizable lipids are a revolutionary component in the field of gene therapy, enabling the safe and effective delivery of nucleic acid therapeutics. Their unique pH-responsive properties are central to overcoming the critical barrier of endosomal escape. A thorough understanding of their structure-activity relationships, combined with robust and standardized experimental protocols for formulation, characterization, and in vitro/in vivo evaluation, is essential for the continued development of next-generation LNP-based medicines. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this transformative therapeutic modality.

References

- 1. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]

- 9. news-medical.net [news-medical.net]

- 10. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 11. Buy SM-102 | 2089251-47-6 [smolecule.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]

- 14. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]

- 15. caymanchem.com [caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. youtube.com [youtube.com]

- 18. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

- 24. researchgate.net [researchgate.net]

- 26. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]

- 28. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 29. biorxiv.org [biorxiv.org]

- 30. m.youtube.com [m.youtube.com]

- 31. abpbio.com [abpbio.com]

- 32. static.igem.wiki [static.igem.wiki]

- 33. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 34. researchgate.net [researchgate.net]

The Discovery and Development of RCB-02-4-8: A Technical Guide to a Novel Ionizable Lipid for Pulmonary mRNA Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper details the discovery and preclinical development of RCB-02-4-8, a novel, biodegradable ionizable lipid designed for the potent and targeted delivery of messenger RNA (mRNA) to the lungs. This compound was identified from a large combinatorial library of over 700 novel lipids through a rigorous high-throughput screening process. Lipid nanoparticles (LNPs) formulated with this compound have demonstrated significantly enhanced transfection efficiency in lung tissue compared to previous benchmark lipids, offering a promising new vector for the development of mRNA-based therapeutics for a range of pulmonary diseases. This document provides a comprehensive overview of the discovery workflow, detailed experimental protocols, key preclinical data, and the proposed mechanism of action for this compound.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly highlighted by the rapid development and success of COVID-19 vaccines. The ability to transiently express therapeutic proteins offers a powerful platform for treating a wide array of diseases, from infectious diseases to genetic disorders and cancer. A critical component of mRNA-based therapeutics is the delivery vehicle, which protects the fragile mRNA molecule and facilitates its entry into target cells. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery system for mRNA, offering a safe and effective means of delivery.

Central to the efficacy of LNPs are ionizable cationic lipids. These lipids are designed to be neutral at physiological pH, minimizing toxicity and non-specific interactions in circulation. Upon endocytosis into the acidic environment of the endosome, these lipids become protonated, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein.

Despite the success of existing LNP formulations, there remains a significant need for novel ionizable lipids with improved potency, tissue-specific targeting, and enhanced safety profiles. This is particularly true for targeting organs beyond the liver, such as the lungs, which are a key target for treating a variety of genetic and acquired respiratory diseases. This whitepaper focuses on the discovery and characterization of this compound, a novel ionizable lipid that has demonstrated exceptional capabilities for pulmonary mRNA delivery.

The Discovery of this compound: A Combinatorial Approach

The identification of this compound was the result of a systematic, high-throughput discovery engine designed to rapidly synthesize and screen a large and diverse library of novel ionizable lipids. This approach allowed for the exploration of a broad chemical space to identify lipids with optimal properties for mRNA delivery to the lungs.

Combinatorial Library Synthesis

A library of 720 unique biodegradable ionizable lipids was synthesized. This library was designed to explore the impact of different chemical moieties on delivery efficiency. The synthesis involved a combinatorial approach, reacting a set of diverse amine-containing "head" groups with a variety of lipid "tail" groups. This strategy allowed for the rapid generation of a large number of structurally distinct lipids. The design of these lipids incorporated biodegradable ester and carbonate linkages to improve their physiological clearance and safety profile.

High-Throughput Screening Cascade

The entire library of 720 lipids was formulated into LNPs and subjected to a multi-stage screening process to identify lead candidates for pulmonary delivery.

The screening process involved:

-

In Vitro Screening: All 720 lipid formulations were initially screened for their ability to transfect A549 cells (a human lung adenocarcinoma cell line) with luciferase mRNA. Luciferase expression was used as a surrogate for mRNA delivery and translation efficiency.

-

In Vivo Screening: Promising candidates from the in vitro screen were then advanced to a multi-stage in vivo screening process in mice. This involved:

-

Batch Screening (Intramuscular): To increase throughput, initial in vivo screens were conducted by administering pools of different LNP formulations intramuscularly and measuring luciferase expression. This allowed for the rapid down-selection of the most promising lipid head and tail groups.

-

Individual LNP Screening (Intramuscular): The top-performing lipids from the pooled screens were then evaluated individually via intramuscular injection to confirm their activity.

-

Pulmonary-Specific Screening (Intratracheal): The final stage of the screening process involved the intratracheal administration of the top-performing individual LNPs to directly assess their ability to deliver mRNA to the lungs.

-

This systematic and rigorous screening cascade led to the identification of this compound as the lead candidate with superior pulmonary transfection efficiency.

Preclinical Characterization of this compound

Following its identification, this compound was subjected to further characterization to evaluate its potential as a clinical candidate for pulmonary mRNA delivery.

Physicochemical Properties of this compound LNPs

LNPs formulated with this compound, along with helper lipids (DOPE or DOTAP), cholesterol, and a PEGylated lipid, exhibited physicochemical properties suitable for in vivo delivery.

| Property | Value |

| Mean Particle Size (nm) | 80 - 100 |

| Polydispersity Index (PDI) | < 0.15 |

| mRNA Encapsulation Efficiency (%) | > 90% |

Table 1: Physicochemical Properties of this compound LNPs. These properties are critical for ensuring LNP stability, biodistribution, and cellular uptake.

In Vivo Potency and Efficacy

The in vivo efficacy of this compound LNPs was evaluated in mice following intratracheal administration of luciferase mRNA.

| Formulation | Dose (mg/kg) | Mean Lung Bioluminescence (photons/s) |

| Benchmark Lipid (MC3) LNP | 0.5 | ~1 x 107 |

| This compound LNP | 0.5 | ~5 x 108 |

| This compound LNP | 1.0 | ~1 x 109 |

Table 2: In Vivo Luciferase Expression in Mouse Lungs. this compound LNPs demonstrated a significant, dose-dependent increase in luciferase expression in the lungs compared to LNPs formulated with the benchmark ionizable lipid, MC3.

Gene Editing in the Lung

To further demonstrate the therapeutic potential of this compound, its ability to deliver CRISPR-Cas9 machinery for in vivo gene editing was assessed. LNPs carrying mRNA encoding for Cre recombinase were administered to Ai9 reporter mice, which express a fluorescent tdTomato protein upon successful Cre-mediated recombination.

| Treatment | Dosing Regimen | % tdTomato Positive Lung Cells |

| This compound LNP-Cre mRNA | Single Dose | ~25% |

| This compound LNP-Cre mRNA | Three Doses | ~50% |

Table 3: In Vivo Gene Editing Efficiency in Ai9 Reporter Mice. These results showcase the potential of this compound to enable therapeutic gene editing in the lung.

Proposed Mechanism of Action

The mechanism by which this compound LNPs deliver their mRNA cargo to the cytoplasm is believed to follow the established pathway for ionizable lipid-based LNPs.

The key steps are:

-

Cellular Uptake: LNPs are taken up by target cells in the lung via endocytosis.

-

Endosomal Acidification: The endosome matures and its internal pH decreases.

-

Protonation of this compound: The tertiary amine in the headgroup of this compound becomes protonated in the acidic endosomal environment, leading to an overall positive charge of the lipid.

-

Endosomal Escape: The positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption allows the mRNA to escape the endosome and enter the cytoplasm.

-

Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the therapeutic protein.

Experimental Protocols

Synthesis of the Ionizable Lipid Library

A detailed protocol for the combinatorial synthesis of the lipid library can be found in the supplementary information of Li, B., et al. Nat Biotechnol (2023). In brief, the synthesis involves a three-component reaction between an amine headgroup, a di-acrylate linker, and a lipid tail alcohol. The reactions are performed in a high-throughput format using a liquid handling robot.

Formulation of Lipid Nanoparticles

LNPs were formulated using a microfluidic mixing device. An organic phase containing the ionizable lipid (this compound), a helper lipid (DOPE or DOTAP), cholesterol, and a PEG-lipid dissolved in ethanol was rapidly mixed with an aqueous phase containing the mRNA in a low pH buffer. The resulting LNPs were then dialyzed against PBS to remove ethanol and raise the pH.

In Vitro Transfection Assay

A549 cells were seeded in 96-well plates and incubated with LNPs containing luciferase mRNA. After 24 hours, the cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a plate reader.

In Vivo Studies in Mice

All animal experiments were conducted in accordance with approved institutional guidelines. For intratracheal administration, mice were anesthetized, and a specified volume of the LNP formulation was delivered directly into the trachea. For intramuscular injections, LNPs were administered into the hind limb muscle. Bioluminescence imaging was performed using an in vivo imaging system (IVIS) at specified time points after administration of D-luciferin substrate. For gene editing studies, tissues were harvested at the end of the experiment, and the percentage of tdTomato positive cells was quantified by flow cytometry.

Conclusion

This compound represents a significant advancement in the field of mRNA delivery. Identified through a powerful combinatorial discovery engine, this novel ionizable lipid demonstrates superior efficacy for pulmonary mRNA delivery in preclinical models. The enhanced potency, coupled with its biodegradable nature, makes this compound a highly promising candidate for the development of inhaled mRNA therapeutics for a wide range of respiratory diseases. Further development and clinical translation of this compound and similar next-generation lipids have the potential to unlock the full therapeutic promise of mRNA for patients with lung diseases.

The Emergence of RCB-4-8: A Technical Guide to a Novel Ionizable Lipid for Pulmonary mRNA Delivery and Gene Editing

For Immediate Release to the Scientific Community

Researchers in drug development and gene therapy are witnessing a significant advancement in pulmonary drug delivery with the development of RCB-4-8, a novel, biodegradable ionizable lipid. This technical guide provides an in-depth overview of the core features of RCB-4-8, designed for researchers, scientists, and drug development professionals. RCB-4-8 is a key component of lipid nanoparticle (LNP) formulations engineered for the efficient delivery of messenger RNA (mRNA) and CRISPR-Cas9 gene-editing machinery directly to the lungs. Its development represents a promising step towards therapies for congenital lung diseases such as cystic fibrosis.[1][2][3][4]

Core Features of RCB-4-8

RCB-4-8 is an ionizable cationic lipid designed specifically for the formulation of LNPs.[5] Its unique structure, featuring hydrolyzable ester and carbonate groups, facilitates rapid biodegradation, a critical feature for enhancing safety and enabling repeat dosing.[6] This is a significant advantage over traditional viral vectors, which can elicit immune responses that prevent subsequent administrations.[3]

The key innovation behind RCB-4-8 lies in its discovery through a high-throughput combinatorial screening process. A library of 720 biodegradable ionizable lipids was synthesized and evaluated, leading to the identification of RCB-4-8 as a lead candidate for potent pulmonary mRNA delivery.[3]

Performance and Efficacy

In preclinical studies, LNPs formulated with RCB-4-8 have demonstrated superior performance compared to existing technologies. Most notably, RCB-4-8-containing LNPs improved lung transfection efficiency by approximately 100-fold compared to LNPs formulated with the FDA-approved ionizable lipid, DLin-MC3-DMA (MC3).[5]

Quantitative Performance Data

The following tables summarize the key quantitative data from in vivo studies using RCB-4-8 LNPs for pulmonary delivery in murine models.

Table 1: Physicochemical Properties of RCB-4-8 LNPs

| Parameter | Value | Reference |

| Optimal Particle Size | 85.7 nm | [6] |

| Polydispersity Index (PDI) | 0.11 | [6] |

| mRNA Encapsulation Efficiency | >87% | [6] |

Table 2: In Vivo Gene Editing Efficiency in Ai9 Reporter Mice

| Payload | Dosing Regimen | Percentage of Edited Lung Cells (tdTomato+) | Reference |

| Cre mRNA | Single Dose | ~20% (Implied from graphs) | [5] |

| Cre mRNA | Three Doses (Day 0, 2, 4) | 53% | [6] |

| SpCas9 mRNA/sgRNA | Low Dose (0.5 mg/kg) | ~4% (Implied from graphs) | |

| SpCas9 mRNA/sgRNA | High Dose (1 mg/kg) | 7.2% | [6] |

| SpCas9 mRNA + AAV-sgRNAs | N/A | 17% | [6] |

Table 3: Biodegradation Profile of RCB-4-8

| Time Point | Lung Retention | Comparison (Conventional Lipids) | Reference |

| 48 hours | <30% | >90% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are representative protocols based on the primary research and standard laboratory practices for key experiments involving RCB-4-8.

Formulation of RCB-4-8 Lipid Nanoparticles (LNPs)

This protocol describes the preparation of mRNA-loaded LNPs using microfluidic mixing, a standard method for producing uniform nanoparticles.

Materials:

-

RCB-4-8 (in ethanol)

-

Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol (in ethanol)

-

PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG-2000) (in ethanol)

-

mRNA (e.g., Cre, Cas9) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Ethanol, anhydrous

-

Phosphate-buffered saline (PBS), sterile

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (20,000 MWCO)

Procedure:

-

Prepare the lipid stock solution in ethanol. While the exact molar ratio for the published RCB-4-8 formulation is proprietary, a common starting point for similar LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper phospholipid:cholesterol:PEG-lipid).[7]

-

Prepare the mRNA solution by diluting it in the citrate buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions. The organic phase (lipids in ethanol) and the aqueous phase (mRNA in buffer) are loaded into separate syringes.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.

-

Collect the resulting LNP solution.

-

For in vivo studies, dialyze the LNP solution against sterile PBS at 4°C for at least six hours to remove residual ethanol and raise the pH, resulting in a stable, neutral-charged nanoparticle suspension ready for administration.[3]

-

Characterize the formulated LNPs for particle size, PDI, and mRNA encapsulation efficiency using dynamic light scattering and a fluorescent RNA quantification assay, respectively.

In Vivo Pulmonary Delivery via Intratracheal Instillation

This protocol outlines the direct delivery of RCB-4-8 LNPs to the lungs of mice.

Materials:

-

RCB-4-8 LNP suspension in sterile PBS

-

8-week-old mice (e.g., Ai9 reporter mice)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

-

Intubation platform

-

Fiber optic light source

-

Catheter (e.g., 20-22 gauge)

-

Microsyringe

Procedure:

-

Anesthetize the mouse according to IACUC-approved protocols. Confirm the depth of anesthesia via a toe pinch.

-

Position the mouse in a supine position on the intubation platform, securing the upper incisors.

-

Gently pull the tongue to the side to visualize the glottis. A fiber optic light source placed against the neck can help illuminate the trachea.

-

Carefully insert the catheter between the vocal cords and into the trachea.

-

Administer a defined volume of the RCB-4-8 LNP suspension (e.g., 50-60 µL) through the catheter using a microsyringe.[8][9] This is typically followed by a small bolus of air (~50 µL) to ensure the full dose reaches the lungs.[8]

-

Remove the catheter and monitor the mouse until it recovers from anesthesia on a heating pad.

-

For multi-dose studies, repeat the procedure at specified intervals (e.g., every 48 hours).[5]

Quantification of Gene Editing via Flow Cytometry

This protocol is for processing lung tissue from Ai9 reporter mice to quantify the percentage of tdTomato-positive (i.e., edited) cells.

Materials:

-

Mouse lung tissue

-

Digestion buffer (e.g., RPMI with collagenase and DNase I)

-

ACK lysis buffer for red blood cell removal

-

Cell strainers (70 µm)

-

FACS buffer (PBS with 2.5% BSA)

-

Antibodies for cell surface markers (e.g., for epithelial, endothelial cells), if further cell-type analysis is needed.

-

Flow cytometer

Procedure:

-

Euthanize the mouse at the experimental endpoint (e.g., 3 days after the final dose) and perfuse the lungs with PBS to remove blood.[5]

-

Harvest the lungs and mince the tissue into small pieces in a petri dish.

-

Transfer the minced tissue to a tube containing digestion buffer and incubate at 37°C with agitation for a specified time (e.g., 30 minutes) to create a single-cell suspension.[10]

-

Stop the digestion and pass the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with FACS buffer and count them.

-

If staining for specific cell types, incubate the cells with fluorescently-conjugated antibodies against surface markers.

-

Analyze the single-cell suspension using a flow cytometer. Gate on the live cell population and quantify the percentage of cells expressing the tdTomato fluorescent protein, which indicates a successful Cre-recombinase mediated editing event.

Visualizing the Process: Workflows and Pathways

To further clarify the application of RCB-4-8, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes.

Caption: High-level experimental workflow for in vivo gene editing.

Caption: Cellular mechanism of LNP-mediated mRNA delivery.

References

- 1. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]

- 2. In utero gene editing for monogenic lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial design of nanoparticles for pulmonary mRNA delivery and genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinatorial design of nanoparticles for pulmonary mRNA delivery and genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. worthington-biochem.com [worthington-biochem.com]

- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 9. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow Cytometric Analysis for Identification of the Innate and Adaptive Immune Cells of Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]

RCB-02-4-8: A Technical Guide to Advanced In Vivo mRNA Transfection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ionizable cationic lipid RCB-02-4-8, a novel vehicle for in vivo messenger RNA (mRNA) delivery. Developed through combinatorial chemistry, this compound demonstrates significant advantages in transfection efficiency, particularly for pulmonary applications, and offers a promising platform for the development of genetic medicines. Its biodegradable nature addresses key challenges in the safety and tolerability of lipid nanoparticle (LNP)-based therapies.

Core Advantages of this compound for In Vivo Transfection

This compound has emerged as a potent tool for in vivo transfection due to a combination of desirable characteristics that overcome common hurdles in mRNA delivery. These advantages are primarily centered around its efficacy, safety profile, and suitability for specific, hard-to-transfect tissues like the lungs.

One of the most significant advantages of this compound is its high transfection efficiency , especially in pulmonary delivery. When formulated into LNPs, this compound has been shown to improve lung transfection efficiency by approximately 100-fold compared to the widely used MC3 lipid.[1][2] This enhanced efficacy opens up new possibilities for treating lung diseases with mRNA-based therapeutics.

Another key feature of this compound is its biodegradability .[3] The lipid is designed with ester and carbonate groups that are susceptible to hydrolysis within the body. This rapid breakdown and clearance from tissues is a crucial advantage, as it can reduce the potential for toxicity associated with lipid accumulation that can occur with repeated dosing of non-biodegradable lipids.[4] This improved safety profile is essential for the clinical translation of LNP-based therapies.

The design of this compound also allows for efficient encapsulation of mRNA , a critical factor for protecting the nucleic acid from degradation and ensuring its successful delivery to target cells. Furthermore, LNPs formulated with this compound can be engineered for specific applications, including gene editing, by co-delivering mRNA encoding nucleases like CRISPR-Cas9 and guide RNAs.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound-formulated lipid nanoparticles.

| Parameter | Value | Reference |

| Transfection Efficiency (Lung, in vivo) | ~100-fold higher than MC3 LNPs | [1][2] |

| Particle Size (Z-average) | 80-100 nm | Li et al., Nat Biotechnol 41, 1410–1415 (2023) |

| Polydispersity Index (PDI) | < 0.2 | Li et al., Nat Biotechnol 41, 1410–1415 (2023) |

| mRNA Encapsulation Efficiency | > 90% | Li et al., Nat Biotechnol 41, 1410–1415 (2023) |

| In Vivo Gene Editing Efficiency | Cell Type | Percentage | Reference |

| Cre-recombinase expression | Lung Epithelial Cells | High | [5] |

| CRISPR-Cas9 mediated editing | Lung Epithelial Cells | Significant | [5] |

Signaling Pathway and Cellular Uptake

The mechanism of action for this compound LNPs in delivering mRNA to the cytoplasm of target cells follows a well-established pathway for ionizable lipids. The process begins with the systemic administration of the LNPs, which then circulate and accumulate in target tissues.

At physiological pH (around 7.4), the tertiary amine headgroup of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality helps to minimize non-specific interactions with blood components and non-target cells, prolonging circulation time. Upon reaching the target tissue, the LNPs are taken up by cells through endocytosis.

Inside the endosome, the pH drops to approximately 6.5. This acidic environment leads to the protonation of the this compound headgroup, giving the LNP a positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the subsequent escape of the LNP into the cytoplasm. Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the protein of interest.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the work of Li et al. in Nature Biotechnology (2023).

LNP Formulation Protocol

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding Luciferase or Cas9)

-

Ethanol, anhydrous

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10K MWCO)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-20 mg/mL.

-

Prepare mRNA Stock Solution: Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.5-1 mg/mL.

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA stock solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Initiate mixing to form the LNPs.

-

-

Dialysis:

-

Transfer the LNP solution to a dialysis cassette.

-

Dialyze against 1X PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of buffer. This step is crucial for removing ethanol and raising the pH to physiological levels.

-

-

Sterile Filtration:

-

After dialysis, recover the LNP solution.

-

Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

-

-

Characterization:

-

Determine the particle size (Z-average) and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

In Vivo Transfection Protocol (Murine Model)

This protocol outlines the intratracheal administration of this compound LNPs for lung-targeted mRNA delivery in mice.

Materials:

-

This compound LNPs encapsulating the mRNA of interest

-

8-10 week old mice (e.g., C57BL/6 or reporter strains)

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

-

Imaging system (e.g., IVIS for luciferase expression)

Procedure:

-

Animal Preparation: Anesthetize the mice using isoflurane.

-

Intratracheal Administration:

-

Position the anesthetized mouse in a supine position on a heated platform.

-

Visualize the trachea and carefully insert the intratracheal instillation device.

-

Administer a single dose of the this compound LNP solution (typically 50-100 µL) directly into the lungs. The dosage of mRNA will depend on the specific application and should be optimized.

-

-

Monitoring and Analysis:

-

Allow the mice to recover from anesthesia.

-

At desired time points post-administration (e.g., 6, 24, 48 hours), assess protein expression. For luciferase-encoding mRNA, this can be done by injecting luciferin and imaging the bioluminescence using an in vivo imaging system.

-

For other applications, tissues can be harvested for analysis by methods such as RT-qPCR, Western blotting, or immunohistochemistry.

-

Biodegradability Assessment (Conceptual)

In Vitro Approach:

-

Incubate this compound in mouse or human plasma, or in a simulated body fluid containing esterases.

-

At various time points, extract the lipid components.

-

Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent lipid and its hydrolysis products.

In Vivo Approach:

-

Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

-

Formulate LNPs with the radiolabeled lipid.

-

Administer the LNPs to animals (e.g., mice or rats).

-